REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[C:8]#N)(=[O:4])[CH2:2][CH3:3].[OH-:13].[K+].[CH2:15]([OH:17])C>>[CH3:15][O:17][C:8](=[O:13])[C:7]1[CH:10]=[CH:11][CH:12]=[C:5]([C:1](=[O:4])[CH2:2][CH3:3])[CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)C=1C=C(C#N)C=CC1
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ethanol was evaporated
|
Type
|
ADDITION
|
Details
|
treated with 2N HCl (3.7 mL) to pH 1-2
|
Type
|
EXTRACTION
|
Details
|
The slurry was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water and saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol (3.5 mL)
|
Type
|
ADDITION
|
Details
|
treated with 97% sulfuric acid (0.26 mL)
|
Type
|
WAIT
|
Details
|
at 70° C. for 7.5 h
|
Duration
|
7.5 h
|
Type
|
WAIT
|
Details
|
at 50° C. for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
After evaporation of methanol
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water and saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (heptane/ethyl acetate gradient)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=CC=C1)C(CC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |